molecular formula C15H9NO4 B1266732 N-(4-Carboxyphenyl)phthalimide CAS No. 5383-82-4

N-(4-Carboxyphenyl)phthalimide

Cat. No. B1266732
CAS RN: 5383-82-4
M. Wt: 267.24 g/mol
InChI Key: HBXCMGPWVGKNRS-UHFFFAOYSA-N
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Description

“N-(4-Carboxyphenyl)phthalimide” (CPP) is an organic compound that has been used in a variety of scientific research applications . It is a derivative of phthalimide, a compound that has been used in a variety of biochemical and physiological studies.


Synthesis Analysis

Phthalimides, including CPP, are obtained by various organic synthetic processes, generally using phthalic anhydride as the precursor. A study by Kricheldorf et al. showed that N-(4-Carboxyphenyl)-4-acetoxyphthalimide, derived from 4-hydroxyphthalic acid, when polycondensed under various conditions, yields whisker-like crystals.


Molecular Structure Analysis

The molecular formula of CPP is C15H9NO4 . The molecular weight is 267.24 g/mol . The InChI Key is HBXCMGPWVGKNRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

CPP has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzymatic reactions, and cellular signaling pathways. It has also been used in the field of polymer science and material synthesis.


Physical And Chemical Properties Analysis

CPP has a melting point of 290-295°C . Its density is predicted to be 1.490±0.06 g/cm3 . The pKa is predicted to be 4.29±0.10 .

Scientific Research Applications

Polymer Science

N-(4-Carboxyphenyl)phthalimide has been utilized in the field of polymer science. A study by Kricheldorf et al. (1993) showed that N-(4-Carboxyphenyl)-4-acetoxyphthalimide, derived from 4-hydroxyphthalic acid, when polycondensed under various conditions, yields whisker-like crystals. These crystals, characterized by various analytical methods, demonstrated an orthorhombic crystal lattice and high crystallinity, indicating its potential in advanced polymer applications (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993).

Material Synthesis and Properties

In material synthesis, Im & Jung (2000) synthesized a new phthalimide-containing diamine, N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, which was polymerized with various aromatic tetracarboxylic acid dianhydrides. This resulted in high molecular weight polyimides with enhanced thermal stabilities and glass transition temperatures, highlighting the significance of N-(4-Carboxyphenyl)phthalimide derivatives in creating materials with superior thermal properties (Im & Jung, 2000).

Interaction with Carbon Nanotubes

Molaeian, Davood, & Mirzaei (2020) explored the non-covalent interactions of N-(4-carboxyphenyl)phthalimide (CPP) with carbon nanotubes (CNTs), a crucial area in nanotechnology. Their study, using density functional theory calculations, revealed that CPP can be effectively hybridized with CNTs, impacting the properties of both CPP and CNTs. This research provides insights into the potential application of N-(4-Carboxyphenyl)phthalimide in nanotechnology and materials science (Molaeian, Davood, & Mirzaei, 2020).

Chemical Stability Studies

The hydrolytic stability of N-(4-Carboxyphenyl)phthalimide and its derivatives is also a subject of interest. Donskikh et al. (1989) studied the conversion kinetics of N-(o-carboxyphenyl)naphthalimide in various buffer solutions, proposing a mechanism for the alkaline hydrolysis of N-(o-carboxyphenyl)phthalimide. Understanding the hydrolytic stability of these compounds is crucial for their application in various chemical and pharmaceutical fields (Donskikh, Tseitlin, Tomina, Saikina, & Doroshenko, 1989).

Photophysical Studies

The study of solvation dynamics of probes like 4-(N-bromoacetylamino)-phthalimide, which is structurally similar to N-(4-Carboxyphenyl)phthalimide, offers insights into the photophysical properties of such compounds. Mandal et al. (2002) explored these dynamics in different environments, providing valuable information for the application of such compounds in photochemistry and related fields (Mandal et al., 2002).

Safety And Hazards

CPP is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCMGPWVGKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289176
Record name N-(4-Carboxyphenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carboxyphenyl)phthalimide

CAS RN

5383-82-4
Record name 5383-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629
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Record name N-(4-Carboxyphenyl)phthalimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Molaeian, A Davood, M Mirzaei - in vivo, 2020 - academia.edu
Non-covalent interactions of N-(4-carboxyphenyl) phthalimide (CPP) with carbon nanotubes (CNTs) have been investigated to see the effects of interactions on the properties of CPP, …
Number of citations: 4 www.academia.edu
HR Kricheldorf, A Domschke, S Böhme - European polymer journal, 1992 - Elsevier
Two imide monomers were prepared starting from 4-nitrophthalic anhydride, viz. N-(4′-carboxyphenyl), 4-(4′-carboxyphenoxy)phthalimide and its dimethylester. Nematic aromatic …
Number of citations: 9 www.sciencedirect.com
EJ Onah, U Oertel, L Häußler, D Voigt, C Froeck… - European polymer …, 2003 - Elsevier
Soluble fluorine containing poly(amide–imide)s, PAI(1–4), were synthesized from diimide–dicarboxylic acid, 2,2-bis[N-(4-carboxyphenyl)-phthalimide-1,4-yl]hexafluoropropane with …
Number of citations: 15 www.sciencedirect.com
PK Malaie, M Asadi, FS Hosseini, M Biglar… - Pharmaceutical …, 2020 - ps.tbzmed.ac.ir
Background: These days epilepsy is a common neurological disorder, which can affect on quality of life by unpredictable seizure. Thalidomide is one of the drugs to control the epilepsy …
Number of citations: 5 ps.tbzmed.ac.ir
HR Kricheldorf, G Schwarz, A Domschke… - Macromolecules, 1993 - ACS Publications
Three classes of poly (ester imide) s were synthesized:(I) polyesters of N-(4-carboxyphenyl)-trimellitimide and mono- or disubstituted hydroquinones,(II) polyesters of IV-(4-…
Number of citations: 53 pubs.acs.org
K Yanagi - The Journal of Organic Chemistry, 1959 - ACS Publications
IIa 146-147 84 c12h „n2o2 66.03 66.22 6.47 6.28 12.84 12.84 IIIs 183-184 95 C10H20N2O2 70.56 70.25 7.40 7.27 10.29 9.98 IVC 126-127 96 C16H1SN202 69.79 69.88 7.02 7 22 …
Number of citations: 5 pubs.acs.org
K Yanagi, S Akiyoshi - The Journal of Organic Chemistry, 1959 - ACS Publications
Notes: Hydroxyethylation of Imides Page 1 1122 NOTES vol.24 succinimide (XI), N-(l-cyclohexylaminoethyl)succinimide (XII) and N-(1 -piperidinoethyl) succinimide (XIII) by the addition …
Number of citations: 12 pubs.acs.org
M Akbari, Z Rahimi, M Rahimi - Research in Pharmaceutical …, 2021 - ncbi.nlm.nih.gov
Background and purpose: In recent years, the interest in chitosan nanoparticles has increased due to their application, especially in drug delivery. The main aim of this work was to find …
Number of citations: 7 www.ncbi.nlm.nih.gov
MJ Ansari, G Widjaja, W Suksatan… - Main Group …, 2022 - content.iospress.com
A model of OC20 fullerene-oxide (FO) was investigated in this work for adsorbing the ammonia (NH3) substance by the hypothesis of formations of bimolecular complexes of the two …
Number of citations: 4 content.iospress.com
F Fallahpour, S Ariaei - Advanced Journal of Science and …, 2021 - sciengpub.com
Hydrogen sulfide (H 2 S) hazardous gas capturing by a model of boron-6 (B 6) cyclic particle was investigated in this work using computational methodology. To this aim, density …
Number of citations: 16 sciengpub.com

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